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Cat. No.: B1222677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Sulforhodamine 101 DHPE (also

known as Texas Red® DHPE), a fluorescent phospholipid analog. While initially considered in

the broad context of lipid raft markers, this document clarifies its specific role and application in

studying membrane biophysics, focusing on its preference for liquid-disordered phases. This

guide offers detailed experimental protocols, quantitative data, and visual workflows to aid in

the effective application of this tool for membrane research.

Introduction to Lipid Rafts and Fluorescent Probes
Lipid rafts are small (10-200 nm), dynamic, and heterogeneous microdomains within the cell

membrane that are enriched in cholesterol, sphingolipids, and specific proteins.[1][2] These

domains are more ordered and tightly packed, existing in a liquid-ordered (Lo) phase,

compared to the surrounding bilayer, which is in a more fluid liquid-disordered (Ld) phase.[3]

Lipid rafts are believed to play a crucial role in various cellular processes, including signal

transduction, protein trafficking, and membrane fluidity regulation.[4][5]

The study of these nanoscale domains relies heavily on advanced biophysical techniques,

among which fluorescence microscopy is paramount. Fluorescent lipid analogs are

indispensable tools that allow for the visualization and characterization of membrane domains.

[6] These probes can be broadly categorized into those that preferentially partition into the Lo

phase (raft markers) and those that favor the Ld phase (non-raft markers). Understanding the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1222677?utm_src=pdf-interest
https://www.benchchem.com/product/b1222677?utm_src=pdf-body
https://www.researchgate.net/figure/Partition-coefficient-K-p-L-o-L-d-of-DHPE-fluorescent-dyelabeled-lipids-green-dyes_fig7_307087803
https://pubmed.ncbi.nlm.nih.gov/21644587/
https://documents.thermofisher.com/TFS-Assets/BID/brochures/5-steps-to-live-cell-imaging.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11766618/
https://www.mdpi.com/1422-0067/23/22/13729
https://pubmed.ncbi.nlm.nih.gov/24361047/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


specific partitioning behavior of a fluorescent probe is critical for the correct interpretation of

experimental results.

Sulforhodamine 101 DHPE: Properties and
Partitioning Behavior
Sulforhodamine 101 DHPE is a fluorescent probe created by conjugating the red fluorescent

dye Sulforhodamine 101 (Texas Red) to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine

(DHPE) lipid headgroup.[7] This structure gives it the properties of a phospholipid, allowing it to

integrate into lipid bilayers.

Contrary to being a marker for the ordered lipid raft domains, studies have demonstrated that

Sulforhodamine 101 DHPE preferentially partitions into the liquid-disordered (Ld) phase of the

membrane. This makes it a valuable tool for demarcating and studying the non-raft regions of

the plasma membrane, providing a crucial contrast to raft-localizing probes. Its bulky and polar

headgroup, conferred by the Sulforhodamine 101 moiety, likely disfavors the tight packing

characteristic of the Lo phase.

Physicochemical Properties
The key properties of Sulforhodamine 101 DHPE are summarized in the table below, making

it suitable for fluorescence microscopy and Förster Resonance Energy Transfer (FRET)

studies, often as a FRET acceptor.[7][8]
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Property Value Reference(s)

Full Name

N-(Texas Red sulfonyl)-1,2-

dihexadecanoyl-sn-glycero-3-

phosphoethanolamine,

triethylammonium salt

[7]

Alternate Names Texas Red® DHPE, TR-DHPE

CAS Number 187099-99-6 [7]

Molecular Weight ~1381.84 g/mol

Excitation Max. ~582 - 595 nm [7]

Emission Max. ~601 - 615 nm [7]

Phase Preference Liquid-disordered (Ld) [9]

Quantitative Partitioning Data
The partitioning of a fluorescent probe between the liquid-ordered (Lo) and liquid-disordered

(Ld) phases is quantified by the partition coefficient (Kp = [Probe]Lo / [Probe]Ld). A Kp value

less than 1 indicates a preference for the Ld phase. The table below presents comparative

partitioning data for various fluorescent lipid probes to highlight the behavior of DHPE-labeled

lipids.

Fluorescent Probe Probe Type
Partition
Coefficient (Kp
Lo/Ld)

Phase Preference

Bodipy-GM1 Ganglioside Analog > 1 Liquid-ordered (Raft)

NBD-DPPE Phospholipid Analog > 1 Liquid-ordered (Raft)

Rhodamine-DOPE Phospholipid Analog < 1
Liquid-disordered

(Non-Raft)

DHPE-derivatives

(general)
Phospholipid Analog < 1

Liquid-disordered

(Non-Raft)[1]
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Note: Specific Kp values can vary depending on the exact lipid composition of the model

membrane and temperature.

Experimental Methodologies
The primary application of Sulforhodamine 101 DHPE is in the preparation of model

membranes and for live-cell imaging to visualize and quantify the dynamics and organization of

the liquid-disordered phase.

Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are a widely used model system for studying lipid phase separation. The following

protocol describes the preparation of GUVs incorporating Sulforhodamine 101 DHPE using

the electroformation method.[10][11]

Materials:

Phospholipids of interest (e.g., DOPC, Sphingomyelin, Cholesterol for a raft-forming mixture)

Sulforhodamine 101 DHPE (Texas Red-DHPE)

Chloroform (spectroscopic grade)

Indium Tin Oxide (ITO) coated glass slides

GUV electroformation chamber (e.g., Nanion Vesicle Prep Pro)

Sucrose solution (e.g., 195 mM in 5 mM HEPES buffer, pH 7.4)

Vacuum desiccator

Hamilton syringe

Procedure:

Lipid Stock Preparation: Dissolve the desired phospholipids and cholesterol in chloroform to

a final concentration of 10 mM.
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Probe Incorporation: Add Sulforhodamine 101 DHPE stock solution (1 mM in chloroform) to

the lipid mixture to achieve a final molar ratio of 1:500 (probe:lipid).[10]

Lipid Film Formation: Using a Hamilton syringe, spread 10-20 µL of the lipid-probe mixture

evenly onto the conductive side of an ITO slide.

Solvent Evaporation: Place the slide in a vacuum desiccator for at least 30 minutes to ensure

complete removal of the chloroform.

GUV Formation:

Assemble the electroformation chamber with the lipid-coated ITO slide.

Add the sucrose solution to form a chamber over the lipid film.

Place a second ITO slide on top, conductive side down, to seal the chamber.

Apply an AC electric field according to the instrument's protocol (e.g., 5 Hz, 3V for 2 hours

at 37°C).[11]

Harvesting GUVs: After formation, carefully collect the GUV suspension from the chamber.

Imaging: Transfer the GUVs to a microscope slide for imaging. Use appropriate filter sets for

Texas Red (e.g., Excitation: 560/40 nm, Emission: 630/75 nm).

Live-Cell Labeling and Imaging
Materials:

Cells cultured on glass-bottom dishes suitable for microscopy.

Sulforhodamine 101 DHPE stock solution (e.g., 1 mg/mL in DMSO or ethanol).

Live-cell imaging medium (e.g., phenol red-free DMEM).

Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2).

Procedure:
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Prepare Labeling Solution: Dilute the Sulforhodamine 101 DHPE stock solution in live-cell

imaging medium to a final concentration of 1-5 µg/mL. Vortex thoroughly.

Cell Labeling: Replace the culture medium with the labeling solution and incubate the cells

for 10-20 minutes at 37°C.

Washing: Gently wash the cells two to three times with pre-warmed imaging medium to

remove unincorporated probe.

Imaging: Image the cells immediately using the appropriate Texas Red filter set. For time-

lapse imaging, minimize light exposure to reduce phototoxicity and photobleaching.

Visualizing Workflows and Concepts
Graphviz diagrams are provided to illustrate key experimental workflows and the conceptual

basis for using Sulforhodamine 101 DHPE in membrane research.
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Fig. 1: Experimental workflow for GUV preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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